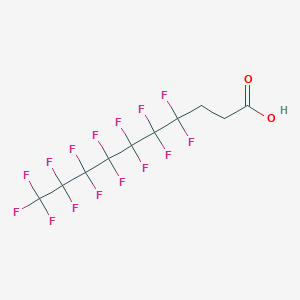

2H,2H,3H,3H-Perfluorodecanoic acid

Description

Context of Per- and Polyfluoroalkyl Substances (PFAS) in Contemporary Environmental Science

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals that have been in use since the 1940s. epa.gov Their unique properties, such as thermal stability and the ability to repel oil and water, have led to their incorporation in a wide array of industrial and consumer products, from firefighting foams to non-stick cookware. nih.govnih.gov The very C-F bonds that give these substances their desirable properties also make them extremely resistant to degradation in the environment, earning them the moniker "forever chemicals". nih.govacs.org This persistence leads to their accumulation in the environment—in water, soil, and living organisms—and has resulted in global contamination. nih.govacs.org

The widespread presence of PFAS has raised significant public, scientific, and regulatory concern. nih.gov Research has linked exposure to certain PFAS to a variety of adverse health outcomes in both humans and animals, including reproductive and developmental effects, an increased risk of certain cancers, and interference with the immune system and natural hormones. epa.govacs.org While some of the most well-known PFAS, like PFOA and PFOS, have been phased out in some countries, thousands of other PFAS compounds exist, with the toxicity and environmental fate of many still largely unknown. epa.govmdpi.comresearchgate.net This lack of comprehensive data presents a significant challenge for risk assessment and regulation. mdpi.comresearchgate.net

Significance of 2H,2H,3H,3H-Perfluorodecanoic Acid as a Polyfluoroalkyl Substance and Fluorotelomer Carboxylic Acid (7:3 FTCA)

Within the vast family of PFAS, this compound, also known as 7:3 fluorotelomer carboxylic acid (7:3 FTCA), is emerging as a compound of particular interest to environmental researchers. researchgate.net As a polyfluoroalkyl substance, it is characterized by the presence of a non-fluorinated portion in its chemical structure, which influences its environmental behavior and degradation pathways. nih.gov

7:3 FTCA is not typically used in industrial applications or consumer products itself. nih.gov Instead, it is primarily known as a stable degradation product of other commercially used fluorotelomer-based compounds, such as those found in stain-resistant fabrics and food packaging. nih.govunh.edu Its detection in various environmental compartments, including freshwater reservoirs, marine seafood, and the tissues of wildlife, underscores its persistence and potential for bioaccumulation. researchgate.netcaymanchem.com

Recent studies have highlighted the prevalence of 7:3 FTCA in the environment. For instance, it was found to be the second most prevalent PFAS after PFOS in a study of marine mammals from the Northern Hemisphere, with notably high concentrations in polar bears and cetaceans. nih.gov It has also been detected in the eggs of arctic seabirds, indicating maternal transfer of the compound. researchgate.net These findings are significant as they suggest that the environmental burden of PFAS may be underestimated when focusing solely on legacy compounds like PFOA and PFOS. nih.gov

Research Gaps and Emerging Questions in the Study of this compound

Despite its increasing detection in the environment, significant research gaps remain concerning 7:3 FTCA. A primary area of uncertainty is its complete toxicological profile. researchgate.net While some studies suggest that fluorotelomer carboxylic acids like 7:3 FTCA could be more toxic than the perfluorinated acids they break down into, comprehensive data for vertebrates is still lacking. researchgate.net

Another critical area for future research is a more thorough understanding of its environmental fate and transport. While it is known to be a degradation product, the specific pathways and rates of its formation from various precursor compounds in different environmental settings, such as septic systems, are still being mapped out. unh.edu Furthermore, the contribution of 7:3 FTCA to the total organofluorine burden in the environment is an area of active investigation. nih.gov

Key emerging questions for researchers include:

What are the chronic toxicity effects of 7:3 FTCA on a wider range of organisms, particularly at the top of the food chain where it has been found to accumulate?

How do environmental factors influence the degradation of precursor compounds into 7:3 FTCA?

What are the primary sources and transport pathways leading to the elevated concentrations of 7:3 FTCA observed in remote ecosystems like the Arctic? nih.govresearchgate.net

Addressing these questions is crucial for developing effective management and remediation strategies for this emerging contaminant. The lack of established ecotoxicity and human health thresholds for 7:3 FTCA further highlights the urgent need for more focused research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F15O2/c11-4(12,2-1-3(26)27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1-2H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRGVKRZQSQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382620 | |

| Record name | 3-(Perfluoroheptyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-70-4 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Perfluoroheptyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,2H,3H,3H-Pentadecafluorodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biogeochemical Cycling and Transformation Pathways of 2h,2h,3h,3h Perfluorodecanoic Acid

Formation Mechanisms from Precursor Compounds

Aerobic Biotransformation of Fluorotelomer Alcohols (e.g., 8-2 Telomer B Alcohol)

The aerobic biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) is a significant pathway leading to the formation of various perfluorinated and polyfluorinated compounds. researchgate.netnih.gov This process has been observed to occur readily under oxic conditions in diverse environmental matrices such as activated sludge, soil, and brackish water. researchgate.net Studies have shown that microbial communities in these environments can degrade 8:2 FTOH. researchgate.netnih.gov For instance, in microcosm experiments using soils impacted by aqueous film-forming foams (AFFF), rapid transformation of 8:2 FTOH was observed over a 90-day incubation period. nih.gov

The biotransformation can be influenced by the presence of other carbon sources. For example, the degradation rate of 8:2 FTOH in soil and by pure bacterial cultures was affected by carrier solvents like ethanol, octanol, and 1,4-dioxane, which can serve as carbon sources. researchgate.net In pure culture studies, Pseudomonas species were found to transform 8:2 FTOH, potentially through a cometabolic process where the metabolism of another carbon source, like octanol, facilitates the transformation of the fluorotelomer alcohol. researchgate.net

Identification of 2H,2H,3H,3H-Perfluorodecanoic Acid as a Transformation Product

During the aerobic biotransformation of 8:2 FTOH by activated sludge, this compound has been tentatively identified as a transformation product. nih.govacs.org In a 28-day study, it accounted for 2.3% of the initial carbon-14 (B1195169) labeled 8:2 FTOH mass. nih.govacs.org This finding was significant as it was a previously unreported metabolite in the biotransformation of 8:2 FTOH. nih.govacs.org

The identification of this and other transformation products was achieved using advanced analytical techniques such as liquid chromatography combined with accurate radioisotope counting and quadrupole time-of-flight mass spectrometry. nih.govacs.org

Proposed Derivation from Saturated and Unsaturated Fluorotelomer Acids

The formation of this compound is thought to occur through multiple steps. nih.govacs.org One proposed pathway is its origination from the major transformation product, the 8:2 saturated acid (CF₃(CF₂)₆CF₂CH₂COOH), or from other, yet unidentified, transformation products. nih.govacs.org The 8:2 saturated acid and the 8:2 unsaturated acid (CF₃(CF₂)₆CF=CHCOOH) are significant metabolites in the biotransformation of 8:2 FTOH, representing 27% and 6.0% of the initial mass after 28 days, respectively. nih.govacs.org However, these saturated and unsaturated acids are not considered direct substrates for beta-oxidation due to the lack of a proton on their beta-carbon. nih.govacs.org

Elucidation of Unidentified Precursor Pathways

While the biotransformation of 8:2 FTOH is a known source, the complete picture of all precursor pathways leading to the formation of this compound is not fully understood. nih.govacs.org It is suggested that its formation may involve multiple, complex steps and could originate from other unidentified transformation products of 8:2 FTOH. nih.govacs.org The biological fate of 8:2 FTOH is determined by a variety of degradation pathways, and no single enzyme-catalyzed reaction has been identified as the dominant mechanism under the studied conditions. nih.govacs.org

Degradation and Further Transformation of this compound

Metabolic Pathways in Biological Systems

The metabolism of this compound has been investigated in various biological systems, revealing its potential for biotransformation.

In a study using human fecal samples to model the gut microbiome, 8:2 monosubstituted polyfluoroalkyl phosphate (B84403) ester (8:2 monoPAP) was found to transform into several metabolites, including 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and subsequently into other compounds. rsc.org While this study focused on a precursor to 7:3 FTCA, it highlights the role of microbial populations in the transformation of related PFAS compounds. The gut microbiome was shown to produce a unique profile of oxidative metabolites, with intermediate products being more abundant than the terminal perfluorinated carboxylic acids (PFCAs). rsc.org

Research on the scallop Patinopecten yessoensis has also demonstrated the uptake and biotransformation of 8:2 FTCA in various tissues, including the liver, gills, sexual gland, mantle, and adductor muscle. epa.gov This indicates that metabolic processes in marine organisms can contribute to the transformation of fluorotelomer carboxylic acids.

Furthermore, studies in plants like wheat (Triticum aestivum L.) and pumpkin (Cucurbita maxima L.) have shown that 8:2 FTCA can be taken up by the roots and biotransformed into other compounds. researchgate.netnih.gov The research identified the involvement of enzymes such as Cytochromes P450 (CYP450) and glutathione-S-transferase (GST) in the transformation process within plant tissues. researchgate.netnih.gov

Conversion to Terminal Perfluorinated Carboxylic Acids (PFCAs)

A significant aspect of the environmental fate of this compound and related fluorotelomer compounds is their potential to degrade into highly persistent terminal PFCAs.

Studies have shown that 8:2 FTCA, a closely related compound, can be biotransformed into a series of seven PFCAs with carbon chain lengths ranging from two to eight. researchgate.netnih.gov This conversion has been observed in both plant systems and through the action of endophytic and rhizospheric bacteria. researchgate.netnih.gov Specifically, bacterial strains identified as Klebsiella sp. have been shown to biodegrade 8:2 FTCA into intermediate and stable PFCAs. researchgate.netnih.gov

The transformation pathway often involves the formation of an unsaturated intermediate, 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), before further degradation to shorter-chain PFCAs. researchgate.netnih.gov Predictive models also suggest that 7:3 FTCA can serve as a precursor to perfluorooctanoic acid (PFOA), a well-studied and regulated PFCA. unh.edu The transformation pathways indicate a relationship where larger fluorotelomer carboxylic acid molecules break down into smaller, more persistent PFCAs. unh.edu

The general aerobic biodegradation pathway for fluorotelomer alcohols (FTOHs), which are precursors to FTCAs, involves oxidation to a fluorotelomer aldehyde, then to a fluorotelomer carboxylic acid (like 7:3 FTCA), followed by dehydrohalogenation to an unsaturated carboxylic acid, which then undergoes further degradation to form PFCAs. researchgate.net

Table 1: Transformation Products of 8:2 FTCA in Biological Systems

| Precursor Compound | Biological System | Transformation Products | Reference |

|---|---|---|---|

| 8:2 FTCA | Wheat and Pumpkin Plants | 8:2 FTUCA, 7:3 FTCA, seven PFCAs (C2-C8) | researchgate.netnih.gov |

| 8:2 FTCA | Endophytic and Rhizospheric Bacteria (Klebsiella sp.) | Intermediates and stable PFCAs | researchgate.netnih.gov |

| 8:2 FTS (precursor to 8:2 FTOH and then 8:2 FTCA) | Aerobic Soil | 8:2 FTOH, 8:2 FTUCA, 8:2 FTCA, 7:2s FTOH, 7:3 acid, PFOA | acs.org |

| 8:2 monoPAP (precursor to 8:2 FTOH and then 8:2 FTCA) | Human Gut Microbiome | 8:2 FTOH, 8:2 FTUCA, 8:2 FTCA, 7:2 Ketone, PFHxA | rsc.org |

Environmental Persistence Characteristics of this compound

The environmental persistence of PFAS, including this compound, is a defining characteristic. The carbon-fluorine bond is exceptionally strong, making these compounds highly resistant to natural degradation processes. nih.govnih.gov

While some polyfluoroalkyl substances can be transformed, they ultimately degrade into terminal PFAS products, which are themselves extremely persistent. nih.gov This high level of persistence is a primary reason for concern, as their continuous release leads to increasing environmental concentrations over time. nih.gov

Table 2: Compound Names

| Abbreviation/Common Name | Chemical Name |

|---|---|

| 7:3 FTCA | This compound |

| 8:2 FTCA | 2H,2H,3H,3H,4H,4H,5H,5H-Perfluorodecanoic acid |

| 8:2 FTUCA | 2H,3H,3H,4H,4H,5H,5H-Perfluorodec-2-enoic acid |

| 8:2 FTOH | 2H,2H,3H,3H,4H,4H,5H,5H-Perfluorodecan-1-ol |

| 8:2 monoPAP | 8:2 monosubstituted polyfluoroalkyl phosphate ester |

| 8:2 FTS | 8:2 fluorotelomer stearate (B1226849) monoester |

| PFCA | Perfluorinated Carboxylic Acid |

| PFOA | Perfluorooctanoic acid |

| PFHxA | Perfluorohexanoic acid |

| PFNA | Perfluorononanoic acid |

| 6:2 FTCA | 2H,2H,3H,3H-Perfluoro-octanoic acid |

| 5:3 FTCA | 2H,2H,3H,3H-Perfluoro-heptanoic acid |

| 3:3 FTCA | 2H,2H,3H,3H-Perfluoro-pentanoic acid |

| 10:2 FTCA | 2H,2H,3H,3H-Perfluorododecanoic acid |

| 7:2s FTOH | 2H,2H,3H,3H,4H,4H,5H-Perfluorononan-1-ol |

| 7:3 acid | 2H,2H,3H,3H-Perfluorononanoic acid |

| 7:2 Ketone | 1,1,1,2,2,3,3-Heptafluoro-5-nonanone |

| PFOS | Perfluorooctane sulfonic acid |

| FTOHs | Fluorotelomer alcohols |

| FTAL | Fluorotelomer aldehyde |

| PFAL | Perfluoroalkyl aldehyde |

| SFA | Semifluorinated n-alkane |

| SFAene | Semifluorinated n-alkene |

| diPAPs | Diesters of polyfluoroalkyl phosphoric acids |

| VDF | Vinylidene fluoride |

| PASF | Perfluoroalkane sulfonyl fluoride |

| PACF | Perfluoroalkanoyl fluoride |

Environmental Occurrence and Spatial Distribution of 2h,2h,3h,3h Perfluorodecanoic Acid

Detection in Aquatic Ecosystems

The presence of 2H,2H,3H,3H-Perfluorodecanoic acid has been confirmed in both freshwater and marine environments, indicating its mobility and persistence in aquatic systems.

Studies have identified this compound as a contaminant in freshwater systems. In Eastern Canada, it was among the 15 PFAS compounds detected in various sporting fish species from 13 different freshwater ecosystems, including lakes and reservoirs. nih.gov This was one of the initial reports of anionic fluorotelomers like 7:3 FTCA in wildlife from background sites, suggesting sources beyond direct industrial or firefighting foam impacts. nih.gov Research in Punjab, Pakistan, also identified this compound in freshwater reservoirs. caymanchem.comcaymanchem.com Recognizing its potential ecological impact, the U.S. Environmental Protection Agency (EPA) has developed acute freshwater aquatic life benchmarks for 7:3 FTCA. epa.govtrihydro.com

The detection of this compound has extended to marine waters. A significant finding was the first-ever detection of this compound in marine fish from San Francisco Bay. acs.orgnih.gov When detected in archived samples from 2014 and 2019, 7:3 FTCA was found at relatively high levels, sometimes contributing to more than a third of the total PFAS concentration in shiner surfperch. acs.org For instance, in 2014, the detection frequency was 53% with concentrations reaching up to 20 ng/g wet weight (ww). acs.orgresearchgate.net

In the Gulf of Guinea, a study on the prevalence of PFAS in marine seafood included 7:3 FTCA among its targeted analytes for quantification. caymanchem.comcaymanchem.comifremer.frresearchgate.net

Presence in Biological Matrices

The bioaccumulative nature of this compound is evident from its detection in various biological organisms, particularly within marine food webs.

Several studies have documented the contamination of marine seafood with this compound. In San Francisco Bay, this compound was detected in multiple sport fish species. acs.orgnih.gov The concentrations were notably higher than those reported in freshwater fish from other regions. acs.org

Table 1: Concentration of this compound (7:3 FTCA) in San Francisco Bay Fish

| Species | Year | Concentration Range (ng/g ww) | Detection Frequency |

|---|---|---|---|

| Shiner Surfperch | 2014 | 2.6 - 20 | 53% |

| Striped Bass | 2014 | Not Detected - 2.6 | - |

| White Croaker | 2014 | Not Detected - 3.8 | - |

| Various Species | 2009 & 2019 | 2.5 - 3.8 | 14% |

Data sourced from a 2025 study on PFAS in San Francisco Bay fish. acs.orgresearchgate.net

In Eastern Canada, 7:3 FTCA was detected in several freshwater sporting fish species, including Northern Pike, Muskellunge, and Smallmouth Bass, from both background and AFFF-impacted sites. nih.gov

The presence of this compound in apex predators highlights its potential for biomagnification. A study of coastal sharks from the New York Bight detected this PFAS precursor exclusively in the sharks from this region, suggesting a higher ambient concentration and diversity of PFAS sources compared to the Bahamas. nih.govacs.orgnjit.eduresearchgate.netnih.gov The compound was found in species such as the common thresher, shortfin mako, sandbar shark, and smooth dogfish. nih.govnjit.edu

Another study reported that 7:3 FTCA was a prevalent compound in some samples from polar bears and cetaceans from the Northern Hemisphere, with concentrations in cetaceans ranging from <6 to 190 ng/g ww. acs.orgresearchgate.net In a study of birds of prey, 7:3 FTCA was detected in all studied species, including the osprey, tawny owl, and common kestrel, with concentrations ranging from <0.24 to 2.7 ng/g. nih.govresearchgate.net

Table 2: Mean Total PFAS Concentrations in Muscle Tissue of Sharks from the New York Bight

| Shark Species | Mean ΣPFAS Concentration (ng/g ww) |

|---|---|

| Common Thresher (Alopias vulpinus) | 33.7 |

| Shortfin Mako (Isurus oxyrinchus) | 14.5 |

| Sandbar Shark (Carcharhinus plumbeus) | 11.1 |

| Smooth Dogfish (Mustelus canis) | 10.0 |

Data from a 2024 study on PFAS in coastal sharks. Note: These are total PFAS concentrations, of which this compound is a component. nih.govacs.org

Occurrence in Terrestrial and Anthropogenic Matrices

Beyond aquatic systems, this compound has been identified in terrestrial and human-managed environments, indicating its widespread distribution. In a study of an avian aquatic-terrestrial food web, 7:3 FTCA was detected in tree swallow nestlings, with concentrations ranging from 2.24 to 8.03 ng/g in serum and 11.8 to 43.1 ng/g in liver. nih.gov

The compound has also been found in anthropogenic waste streams. A study by the Washington State Department of Ecology detected 7:3 FTCA in the solids of two wastewater treatment plants at concentrations of 23–46 ng/g. wa.gov Another study on the hydrothermal liquefaction of municipal wastewater treatment sludge showed that at 350 °C for 90 minutes, over 99% of 7:3 FTCA was transformed. rsc.org Furthermore, research on septic systems has explored the potential transformation pathways of 7:3 FTCA, noting its possible degradation to other regulated PFAS compounds like PFOA. unh.edu In some wastewater samples, 7:3 FTCA was present in the influent but not detected in the effluent, suggesting removal or transformation during the treatment process.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 7:3 FTCA | This compound |

| PFOA | Perfluorooctanoic acid |

| PFOS | Perfluorooctane sulfonic acid |

| PFHxA | Perfluorohexanoic acid |

| PFNA | Perfluorononanoic acid |

| PFHxS | Perfluorohexane sulfonic acid |

| PFOSA | Perfluorooctane sulfonamide |

| 6:2 FTSA | 6:2 Fluorotelomer sulfonate |

| 8:2 FTUCA | 2H-Perfluoro-2-decenoic acid |

| PFDS | Perfluorodecane sulfonic acid |

| PFTrDA | Perfluorotridecanoic acid |

| PFUnA | Perfluoroundecanoic acid |

| PFTA | Perfluorotetradecanoic acid |

| PFDoA | Perfluorododecanoic acid |

| PFBA | Perfluorobutanoic acid |

| PFBS | Perfluorobutanesulfonic acid |

| PFDA | Perfluorodecanoic acid |

| 8:2 FTOH | 8:2 Fluorotelomer alcohol |

| 8:2 diPAP | 8:2 Fluorotelomer phosphate (B84403) diester |

| PFHpA | Perfluoroheptanoic acid |

| 5:3 FTCA | 2H,2H,3H,3H-Perfluoro-octanoic acid |

| 10:2 FTCA | 2H,2H,3H,3H-Perfluorododecanoic acid |

| FBSA | Perfluorobutane sulfonamide |

| PFOSB | Perfluorooctane sulfonamidoalkyl betaine |

| 9:3 FTCA | 2H,2H,3H,3H-Perfluorododec-11-enoic acid |

| NMeFOSE | N-Methylperfluorooctane-1-sulfonamide |

Soil Contamination and Transport

The contamination of soil with 7:3 FTCA is closely tied to the environmental release of its precursor compounds. While direct land application of products containing 7:3 FTCA is a potential source, a more significant pathway involves the degradation of other PFAS that are more commonly found in industrial and consumer products.

Research on farms in the northeastern United States where biosolids were applied to land revealed the presence of precursor compounds like 7:3 FTCA in the biosolids themselves. nih.gov However, these precursors were often absent in the corresponding soil samples, suggesting that they transformed into other terminal PFAS compounds after land application. nih.gov The vertical transport of PFAS through the soil profile is influenced by the length of their fluoroalkyl chain; longer chains tend to have lower mobility and remain in the upper soil layers. nih.gov Soil properties such as organic matter content and pH also significantly affect the retention and movement of these compounds. nih.gov

The transport of PFAS in the subsurface is a complex process governed by factors including partitioning to organic carbon and electrostatic interactions with soil particles. nih.govconcawe.eu The prevalence of PFAS in soil, even in remote locations, highlights a significant environmental reservoir that can act as a long-term source of contamination to groundwater and surface water. alsglobal.eu

Table 1: Factors Influencing PFAS Transport in Soil

| Factor | Influence on Transport |

|---|---|

| Fluoroalkyl Chain Length | Longer chains generally exhibit less vertical mobility. nih.gov |

| Soil Organic Matter (OM) | Higher OM content can increase sorption, reducing mobility. nih.gov |

| Soil pH | Affects the ionic state of PFAS and their interaction with soil particles. nih.gov |

| Tillage Practices | No-till or reduced-till farming can affect vertical distribution. nih.gov |

Presence in Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are recognized as significant point sources and pathways for the introduction of PFAS, including 7:3 FTCA, into the aquatic environment. ca.govresearchgate.net These facilities receive influent from a variety of domestic, commercial, and industrial sources that contain a wide array of PFAS and their precursors. ca.gov

Standard wastewater treatment processes are generally not designed to remove persistent chemicals like PFAS. researchgate.netca.gov In fact, concentrations of certain perfluoroalkyl acids (PFAAs) have been observed to increase between the influent and effluent stages of treatment. researchgate.net This phenomenon is attributed to the biotransformation of precursor compounds, such as fluorotelomer alcohols (FTOHs) and other polyfluorinated substances, into more stable terminal acids like 7:3 FTCA during activated sludge and other biological treatment processes. researchgate.netumweltbundesamt.deresearchgate.net

A study in Hawaii identified 7:3 FTCA as a significant component of the PFAS profile in samples from WWTPs, where it can form from the biodegradation of other fluorotelomer compounds. hawaii.gov Similarly, a study by the Washington State Department of Ecology detected 7:3 FTCA in the solid waste (sludge and biosolids) of two treatment plants at concentrations ranging from 23 to 46 ng/g. wa.gov The California State Water Resources Control Board also lists 7:3 FTCA as a compound of concern in its investigative orders for publicly owned treatment works. ca.gov

Table 2: Detection of 7:3 FTCA and Related Compounds in WWTPs

| Sample Type | Compound | Finding | Location/Study |

|---|---|---|---|

| Biosolids | 7:3 FTCA | Present in biosolids but absent in corresponding treated soils, suggesting transformation. | Northeastern US Farms nih.gov |

| WWTP Solids | 7:3 FTCA | Detected at 23–46 ng/g in solids from two plants. | Washington State wa.gov |

| WWTP Samples | 7:3 FTCA | Can form from biodegradation of fluorotelomer precursors within the plant. | Hawaii hawaii.gov |

| Industrial WWTPs | FTCAs (general class) | Detected in the aqueous phase, indicating formation from FTOH precursors. | Germany umweltbundesamt.de |

Attribution of Sources and Pathways of Environmental Introduction

The presence of this compound (7:3 FTCA) in the environment is overwhelmingly attributed to its formation from the degradation of polyfluorinated precursor compounds rather than from direct industrial production or use. nih.gov

Primary Sources of Precursors:

Fluorotelomer-Based Products: A primary source of 7:3 FTCA precursors are fluorotelomer alcohols (FTOHs) and their derivatives, which are used in a wide range of industrial and consumer applications. nih.gov These include stain-resistant fabrics, paper food packaging, carpets, and photographic film. unh.edu

Aqueous Film-Forming Foams (AFFF): Firefighting foams, particularly those used at military sites, airports, and fire training facilities, are a major historical and ongoing source of various PFAS precursors that can degrade into 7:3 FTCA and other PFAAs. ca.gov

Environmental Pathways:

Biotransformation in Organisms and Environments: The principal pathway for the formation of 7:3 FTCA is the biotransformation of larger fluorotelomer compounds. acs.orgnih.gov For example, studies have shown that 8:2 fluorotelomer alcohol (8:2 FTOH) can degrade through a series of steps to form intermediates like 8:2 FTCA and 8:2 FTUCA, which can then further transform into 7:3 FTCA. acs.orgnih.gov This process has been observed in aerobic soils, landfill leachate, and biological systems. nih.govbohrium.com

Wastewater Treatment Plants (WWTPs): As detailed previously, WWTPs serve as reactors where precursors from various waste streams are transformed into more persistent compounds like 7:3 FTCA, which are then discharged into surface waters or concentrated in biosolids that may be applied to land. researchgate.nethawaii.govunh.edu

Landfills and Septic Systems: Landfills and septic systems are also recognized as sources. ca.govunh.edu Leachate from landfills can contain a mixture of PFAS and their precursors. bohrium.com Modeling studies suggest that the transformation of FTCAs to terminal products like PFOA is possible in the environmental conditions found within septic systems. unh.edu

Atmospheric Transport and Deposition: Volatile precursors, such as FTOHs, can be transported over long distances in the atmosphere. nih.govca.gov Through atmospheric chemical reactions, these volatile compounds can degrade into less volatile PFAAs, which are then deposited onto soil and water bodies, contributing to the widespread, low-level background contamination observed even in remote regions. nih.gov

Analytical Methodologies for 2h,2h,3h,3h Perfluorodecanoic Acid in Environmental Samples

Sample Preparation and Extraction Strategies

The initial and critical step in the analysis of 2H,2H,3H,3H-Perfluorodecanoic acid from environmental samples is the preparation and extraction of the analyte. This process aims to isolate the target compound from complex sample matrices such as water, soil, and biological tissues, while also concentrating it to a level suitable for instrumental analysis. Given that this compound has been identified as a contaminant in freshwater reserves and marine seafood, effective extraction is paramount for accurate quantification. caymanchem.comglpbio.com The choice of extraction technique depends on the nature of the sample matrix. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and accelerated solvent extraction (ASE). For aqueous samples, SPE is widely employed, often using sorbents that can effectively retain and elute per- and polyfluoroalkyl substances (PFAS).

Chromatographic Separation Techniques (e.g., Liquid Chromatography)

Following extraction, chromatographic separation is employed to isolate this compound from other co-extracted compounds. Liquid chromatography (LC) is the most common technique for the analysis of PFAS, including this compound. Reverse-phase LC, utilizing columns such as C18, is frequently used. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. For instance, a published method using a Zorbax Eclipse Plus C18 column demonstrated a retention time of 14.147 minutes for this compound under specific gradient conditions.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its high sensitivity and selectivity. It is typically coupled with liquid chromatography (LC-MS).

Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF MS) is a powerful high-resolution mass spectrometry technique used for the analysis of this compound. nih.gov This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. nih.gov The quadrupole can be used to select a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the ToF mass analyzer, providing high-resolution and accurate mass data. nih.gov This capability is crucial for the unambiguous identification and confirmation of the compound in complex environmental samples. Data from MassBank shows the analysis of this compound using LC-ESI-QTOF, with the instrument being a TripleTOF 6600 SCIEX. The analysis was performed in negative ion mode, which is typical for acidic compounds like this compound. The exact mass of the deprotonated molecule [M-H]⁻ is measured, which for this compound is approximately 440.9977 m/z. nih.gov

| Parameter | Value | Reference |

| Instrument | TripleTOF 6600 SCIEX | nih.gov |

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Precursor m/z | 440.9977 | nih.gov |

| Collision Energy | 30 V, 60 V |

While not as commonly cited specifically for this compound in the provided context, on-line liquid chromatography/accurate radioisotope counting (LC/ARC) is a highly sensitive technique used for profiling radiolabeled compounds. nih.gov This method is particularly valuable in metabolism studies where a radiolabeled version of the compound, such as a tritium (B154650) ([³H]) labeled form, is used. nih.gov The eluent from the LC column passes through a scintillation counter for radioisotope detection before or after entering the mass spectrometer. nih.gov This provides a direct measure of the radioactivity associated with each chromatographic peak, allowing for the quantification of the parent compound and its metabolites. nih.gov This technique has been shown to be superior to older methods like beta-RAM detectors for detecting low levels of radioactivity in biological samples. nih.gov

Development and Validation of Standardized Analytical Protocols

The development and validation of standardized analytical protocols are crucial for ensuring the quality, consistency, and comparability of data generated by different laboratories. For per- and polyfluoroalkyl substances, organizations like the U.S. Environmental Protection Agency (EPA) develop systematic review protocols for assessing the available scientific literature, which includes evaluating analytical methodologies. epa.gov These protocols outline strategies for literature searches, criteria for study inclusion, and methods for data extraction and synthesis. epa.gov For instance, EPA Method 537 is a regulatory method that includes some PFAS compounds. lgcstandards.com The validation of an analytical method typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Application of this compound as an Analytical Reference Standard

Certified reference materials (CRMs) of this compound are essential for the accurate quantification of this compound in environmental and other samples. lgcstandards.comaccustandard.comaccustandard.com These standards are produced with a high degree of purity and a well-characterized concentration, often under ISO 17034 accreditation. lgcstandards.comlgcstandards.com They are used to calibrate analytical instruments, validate analytical methods, and as internal or surrogate standards in the analysis of samples. For example, AccuStandard and LGC Standards provide this compound as a certified reference material, sometimes in a solution of methanol at a specified concentration like 2 µg/mL or 100 µg/mL. lgcstandards.comaccustandard.comaccustandard.com The certificate of analysis accompanying these standards provides crucial information, including the concentration and purity, and may specify the ratio of linear and branched isomers if both are present. accustandard.comaccustandard.com

| Supplier | Product Number | Concentration | Matrix | Reference |

| AccuStandard | PFOA-023S-0.02X | 2 µg/mL | Methanol | accustandard.com |

| AccuStandard | PFOA-023S | 100 µg/mL | Methanol | accustandard.com |

| LGC Standards | DRE-C15986604 | Neat | - | lgcstandards.com |

Advanced Research Perspectives and Future Directions in 2h,2h,3h,3h Perfluorodecanoic Acid Studies

Comprehensive Mechanistic Elucidation of Biotransformation Pathways

The biotransformation of 2H,2H,3H,3H-perfluorodecanoic acid (7:3 FTCA) is intricately linked to the degradation of its precursor, the 8:2 fluorotelomer alcohol (8:2 FTOH). Under aerobic conditions, the biotransformation of 8:2 FTOH is a key pathway leading to the formation of various per- and polyfluoroalkyl substances (PFAS), including 7:3 FTCA. digitellinc.com The generally accepted mechanism involves the initial oxidation of 8:2 FTOH to the corresponding 8:2 fluorotelomer aldehyde (8:2 FTAL), which is then further oxidized to 8:2 fluorotelomer carboxylic acid (8:2 FTCA). researchgate.netrsc.org Subsequently, 8:2 FTCA can undergo further transformation. researchgate.net One of the proposed pathways involves β-oxidation of 7:3 FTCA, which is a plausible degradation route for 8:2 FTOH. researchgate.netacs.org

Studies have identified several key metabolites in the biotransformation of 8:2 FTOH. In aerobic soil microcosms, major transformation products include 8:2 FTCA, 8:2 fluorotelomer α,β-unsaturated carboxylic acid (8:2 FTUCA), and perfluorooctanoic acid (PFOA). digitellinc.com The formation of 7:3 FTCA has been observed in various biological systems, including carp, rats, worms, loaches, gilthead bream, mussels, and even carrots, highlighting its relevance across different species. mdpi.com While 7:3 FTCA is a known metabolite, the unsaturated analog, 7:3 FTUCA, is also a presumed intermediate in these degradation pathways. mdpi.com

Under anaerobic conditions, the biotransformation of 8:2 FTOH is significantly slower. digitellinc.com While some transformation to PFOA and other acids has been observed under nitrate-reducing conditions, the process is much less efficient than in the presence of oxygen. digitellinc.com Under sulfate- and iron-reducing conditions, the biotransformation is even more limited. digitellinc.com

Table 1: Key Metabolites in the Biotransformation of 8:2 FTOH

| Metabolite | Abbreviation | Found In |

|---|---|---|

| This compound | 7:3 FTCA | Carp, rat, worm, loach, gilthead bream, mussel, aerobic soil, carrot mdpi.com |

| 8:2 Fluorotelomer carboxylic acid | 8:2 FTCA | Aerobic soil, activated sludge digitellinc.commst.dk |

| 8:2 Fluorotelomer α,β-unsaturated carboxylic acid | 8:2 FTUCA | Aerobic soil, activated sludge digitellinc.commst.dk |

| Perfluorooctanoic acid | PFOA | Carp, rat, gilthead bream, mussel, aerobic soil, lettuce, carrot mdpi.com |

| Perfluorononanoic acid | PFNA | Carp, carrot mdpi.com |

Modeling of Environmental Fate and Transport Processes

Modeling the environmental fate and transport of this compound is inherently linked to the behavior of its volatile precursor, 8:2 FTOH. Due to its volatility, 8:2 FTOH can undergo long-range atmospheric transport, leading to the widespread distribution of its degradation products, including 7:3 FTCA, in various environmental compartments. alsglobal.comny.gov

Several models have been employed to understand the movement of PFAS in the environment. For instance, the coupled dynamic substance flow and environmental fate models, CiP-CAFE and BETR-Global, have been used to investigate the degradation of fluorotelomer-based polymers as a long-term source of FTOHs and PFCAs. acs.orgresearchgate.net These models suggest that the degradation of these polymers in waste stocks, such as landfills, contributes significantly to the environmental burden of these compounds. acs.orgresearchgate.net

Other modeling systems, including AERMOD for air dispersion, PRZM-3 for vadose zone transit, and MODFLOW and MT3DMS for groundwater flow and transport, have been utilized to retrospectively model PFOA concentrations from industrial emissions. nih.gov These models, when linked, have shown success in predicting water concentrations, highlighting their potential for estimating past and future contamination levels. nih.gov

The physicochemical properties of these compounds are crucial inputs for such models. The water solubility of fluorotelomer alcohols is generally low and decreases with increasing chain length. mst.dk Sorption to soil and organic carbon is another key process influencing their transport, with sorption increasing with the length of the perfluorocarbon chain. purdue.edu

Comparative Environmental Behavior with Related Fluorotelomer Compounds

The environmental behavior of this compound is best understood in the context of its precursor, 8:2 FTOH, and other related fluorotelomer compounds. Fluorotelomer alcohols (FTOHs) are a class of chemicals that can degrade in the environment to form persistent perfluoroalkyl carboxylic acids (PFCAs). alsglobal.compurdue.edu

The chain length of the fluorotelomer compound significantly influences its environmental fate. For instance, the water solubility of FTOHs decreases as the perfluorinated chain length increases. mst.dk This trend also affects their sorption to soil and sediment, with longer-chain compounds exhibiting stronger sorption. purdue.edu

The biotransformation pathways of different FTOHs also show similarities and differences. Studies on 8:2 FTOH metabolism have consistently shown the formation of PFOA and, to a lesser extent, perfluorononanoic acid (PFNA). nih.gov With the industrial shift towards shorter-chain fluorotelomer chemistry, research on the biotransformation of 6:2 FTOH has increased. nih.gov The degradation of 6:2 FTOH also leads to the formation of PFCAs, but with shorter carbon chains.

The degradation of other fluorotelomer-based compounds, such as polyfluoroalkyl phosphates (PAPs) and 8:2 fluorotelomer acrylate (B77674) (8:2 FTAC), also contributes to the environmental pool of FTOHs and subsequently PFCAs, as they are direct precursors to FTOHs. nih.gov

Assessment of Global Distribution and Long-Term Environmental Trends

The global distribution of this compound and related compounds is a consequence of the widespread use and subsequent environmental release of their volatile precursors, primarily 8:2 FTOH. rsc.org Due to their volatility, FTOHs can be transported over long distances in the atmosphere, leading to their presence in remote regions, including the Arctic. ny.govrsc.org

Long-term trend studies have revealed shifts in the types of fluorotelomer compounds found in the environment, reflecting changes in industrial production. For example, in a wastewater treatment plant impacted by the textile industry, a switch from the predominance of 8:2 FTOH to 6:2 FTOH was observed between 2013-2016 and 2020-2021. nih.gov This shift is indicative of the move towards shorter-chain fluorotelomer products. nih.gov

Landfills are recognized as significant long-term sources of FTOHs and PFCAs to the environment. rsc.org The degradation of fluorotelomer-based polymers within these waste sites leads to the continuous release of these compounds into the atmosphere and leachate. acs.orgresearchgate.netrsc.org Modeling studies predict that while in-use stocks of C8 fluorotelomer-based polymers will eventually decline, their presence in waste stocks will continue to grow, acting as a persistent source for years to come. acs.orgresearchgate.net

Development of Methodologies for Source Apportionment in Complex Matrices

Identifying the specific sources of this compound and other PFAS in complex environmental matrices is a significant analytical challenge. However, advancements in analytical techniques and the understanding of compound-specific formation pathways are aiding in source apportionment.

One approach involves analyzing the profile of different PFAS in environmental samples. For instance, wastewater from textile manufacturing has been identified as a significant discharge route for FTOHs to municipal wastewater treatment plants. nih.gov By comparing the concentrations and ratios of various FTOHs and PFCAs in industrial effluent versus domestic wastewater, it is possible to trace the origin of the contamination. nih.gov

The biotransformation of precursor compounds provides another avenue for source tracking. The presence of specific metabolites, such as 7:3 FTCA, can indicate the degradation of 8:2 FTOH. Furthermore, the ratio of different PFCAs can offer clues about the original fluorotelomer product used.

Isomer-specific analysis is also a powerful tool. PFAS can exist as linear and branched isomers, and the ratio of these isomers can vary depending on the manufacturing process. accustandard.com By determining the isomeric profile of PFAS in a sample, it may be possible to link it to a specific industrial source.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.